molecular formula C9H13NS B14468989 2-(Ethylsulfanyl)-N-methylaniline CAS No. 65605-24-5

2-(Ethylsulfanyl)-N-methylaniline

Cat. No.: B14468989
CAS No.: 65605-24-5
M. Wt: 167.27 g/mol
InChI Key: UWVDOQUQFSQDOV-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features an ethylsulfanyl group attached to the second carbon of the benzene ring and a methyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-N-methylaniline
  • 2-(Ethylsulfanyl)aniline
  • N-Methyl-2-(methylsulfanyl)aniline

Uniqueness

2-(Ethylsulfanyl)-N-methylaniline is unique due to the presence of both an ethylsulfanyl group and a methyl group on the aniline structure This combination can result in distinct chemical and biological properties, differentiating it from other similar compounds

Properties

CAS No.

65605-24-5

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-ethylsulfanyl-N-methylaniline

InChI

InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3

InChI Key

UWVDOQUQFSQDOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1NC

Origin of Product

United States

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